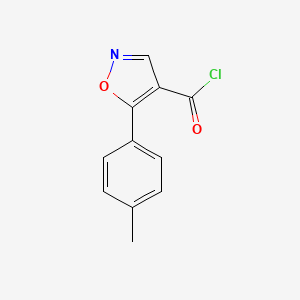
5-(P-tolyl)isoxazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(P-tolyl)isoxazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of 5-(P-tolyl)isoxazole-4-carbonyl chloride exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic therapies .
- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. Its structure allows it to interact with active sites on enzymes, potentially leading to therapeutic applications in treating diseases where enzyme modulation is beneficial .
2. Catalysis
- Palladium Complexes : this compound has been used in the preparation of palladium complexes that serve as catalysts in various reactions, including the Suzuki-Miyaura coupling reaction. These complexes demonstrate high stability and efficiency in catalyzing reactions under mild conditions, which is advantageous for synthetic organic chemistry .
3. Material Science
- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its reactive carbonyl chloride group allows for easy incorporation into polymer chains, leading to materials with enhanced mechanical or thermal properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Year |
|---|---|---|
| Antimicrobial | Inhibition of resistant bacterial strains | 2024 |
| Enzyme Inhibition | Modulation of enzyme activity | 2023 |
| Anticancer | Cytotoxic effects on cancer cell lines | 2023 |
| Catalytic Activity | Effective catalyst in Suzuki-Miyaura reactions | 2011 |
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Chloride | Reaction with Thionyl Chloride | Dry solvent, controlled temperature |
| Catalyst Preparation | Complexation with Palladium | Air and moisture stable conditions |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of derivatives synthesized from this compound against various bacterial strains. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in combating antibiotic resistance .
Case Study 2: Catalytic Application
The use of a palladium complex derived from this compound was investigated for its catalytic efficiency in the Suzuki-Miyaura reaction. The complex demonstrated superior activity compared to traditional catalysts, allowing for higher yields and milder reaction conditions .
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)10-9(11(12)14)6-13-15-10/h2-6H,1H3 |
Clave InChI |
FJSRPWWNUYMDMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















